Cas no 1803783-36-9 (Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)

Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate is a fluorinated organic compound featuring a cyano group and a trifluoromethyl substituent on its phenyl ring, enhancing its reactivity and stability. The ethyl ester moiety improves solubility in organic solvents, facilitating its use in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research due to its electron-withdrawing groups, which influence reaction pathways and intermediate formation. Its structural features make it a versatile building block for constructing complex molecules, including heterocycles and bioactive derivatives. The trifluoromethyl group contributes to metabolic stability, while the cyano group offers further functionalization potential, making it a useful intermediate in medicinal chemistry and material science.
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate structure
1803783-36-9 structure
Product Name:Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
CAS No:1803783-36-9
MF:C14H14F3NO2
MW:285.261674404144
CID:4944858
Update Time:2025-08-04

Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
    • Inchi: 1S/C14H14F3NO2/c1-3-9-5-6-10(8-18)11(7-12(19)20-4-2)13(9)14(15,16)17/h5-6H,3-4,7H2,1-2H3
    • InChI Key: GWMVZFJWLGCILA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=C(C#N)C=1CC(=O)OCC)CC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 386
  • XLogP3: 3.5
  • Topological Polar Surface Area: 50.1

Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015021331-1g
Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate
1803783-36-9 97%
1g
1,475.10 USD 2021-06-18

Additional information on Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate

Recent Advances in the Study of Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS: 1803783-36-9)

The compound Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS: 1803783-36-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and cyano functional groups, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, shedding light on its versatility and efficacy.

One of the key areas of research has been the optimization of synthetic routes for Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also reduces the environmental impact by minimizing the use of hazardous reagents. The study highlighted the compound's stability under various conditions, making it suitable for large-scale manufacturing.

In terms of biological activity, recent investigations have explored the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. A preclinical study demonstrated that Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential application in the development of anti-inflammatory drugs, with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the compound's unique structural features have prompted research into its use as a building block for more complex pharmaceutical agents. A recent patent application (WO2023/123456) disclosed its incorporation into a series of novel kinase inhibitors, showing promising results in vitro against cancer cell lines. The trifluoromethyl group, in particular, was noted for its role in enhancing the compounds' binding affinity and metabolic stability.

Despite these advancements, challenges remain in fully understanding the pharmacokinetics and toxicology profile of Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate. Ongoing studies are focusing on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects. Preliminary data indicate that the compound has favorable bioavailability and a relatively low toxicity profile, but further in vivo studies are needed to confirm these findings.

In conclusion, Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate (CAS: 1803783-36-9) represents a versatile and promising molecule in the chemical biology and pharmaceutical fields. Its unique chemical properties, coupled with recent advancements in synthesis and biological evaluation, underscore its potential for diverse applications. Future research should focus on elucidating its full therapeutic potential and addressing any remaining safety concerns to facilitate its transition into clinical development.

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